1-(Chloromethyl)-4-(methylsulfonyl)benzene

Description

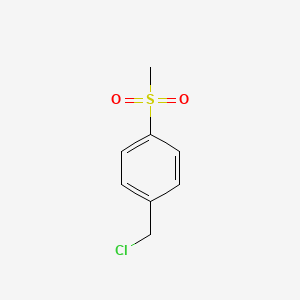

1-(Chloromethyl)-4-(methylsulfonyl)benzene (CAS: 40517-43-9) is a substituted benzene derivative with a chloromethyl (-CH2Cl) group at the 1-position and a methylsulfonyl (-SO2CH3) group at the 4-position. The methylsulfonyl group is a strong electron-withdrawing group (EWG), which polarizes the benzene ring and activates the chloromethyl group for nucleophilic substitution reactions. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the preparation of sulfonamide-based drugs and bioactive molecules .

Propriétés

IUPAC Name |

1-(chloromethyl)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPRVXKHIXWBJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960924 | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-06-7, 40517-43-9 | |

| Record name | Benzene, 1-(bromomethyl)-4-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Chloromethyl)-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

It’s known that sulfonyl chlorides are generally reactive and can interact with various biological targets, such as proteins and enzymes, by forming covalent bonds.

Mode of Action

The mode of action of 4-(methylsulfonyl)benzyl chloride involves its reactivity as an electrophile. It can undergo nucleophilic substitution reactions at the benzylic position. This reactivity allows it to form covalent bonds with nucleophilic sites on its biological targets.

Biochemical Pathways

The compound’s reactivity suggests that it could potentially interfere with various biochemical processes by modifying proteins or other biomolecules.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(methylsulfonyl)benzyl chloride are not well-studied. Given its reactivity, it’s likely that it would be rapidly metabolized in the body. Its bioavailability would depend on factors such as route of administration and metabolic stability.

Result of Action

The molecular and cellular effects of 4-(methylsulfonyl)benzyl chloride’s action would depend on its specific biological targets. Given its reactivity, it could potentially cause modifications to proteins or other biomolecules, which could in turn affect cellular functions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-(methylsulfonyl)benzyl chloride. For example, its reactivity might be enhanced under acidic conditions, which could increase its potential for forming covalent bonds with biological targets.

Analyse Biochimique

Biochemical Properties

They can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic thioesters, respectively. These reactions could potentially involve enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways.

Molecular Mechanism

The molecular mechanism of action of 4-(Methylsulfonyl)benzyl chloride is not well-understood. Given its chemical structure, it is likely to act as an electrophile, reacting with nucleophilic sites on biomolecules. This could lead to changes in the structure and function of these biomolecules, potentially affecting gene expression, enzyme activity, and other cellular processes.

Temporal Effects in Laboratory Settings

Sulfonyl chlorides are generally known to be reactive and unstable in the presence of water, undergoing hydrolysis to form sulfonic acids. Therefore, the effects of 4-(Methylsulfonyl)benzyl chloride could potentially change over time due to its reactivity and instability.

Activité Biologique

1-(Chloromethyl)-4-(methylsulfonyl)benzene, also known as p-tolyl chloromethyl sulfone , is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a benzene ring substituted with a chloromethyl group and a methylsulfonyl group. The presence of these functional groups influences its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The chloromethyl group can act as an electrophile, facilitating nucleophilic attacks from biological targets such as thiols and amines, leading to covalent modifications that alter protein function. The sulfonyl group may enhance the compound's solubility and stability in biological systems, potentially increasing its bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of this compound showed notable activity against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Cytotoxicity of this compound Derivatives

| Compound Type | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Sulfonamide Derivatives | MCF-7 | 0.5 |

| Chloromethylated Benzene Analogs | HCT-116 | 0.6 |

| Methylsulfonyl Substituted Compounds | A549 | 0.7 |

These findings suggest that structural modifications can enhance the therapeutic efficacy of the compound, particularly through mechanisms involving apoptosis induction.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, indicating its potential as an anticancer agent.

- Case Study 2 : A clinical trial assessing the safety and efficacy of a formulation containing this compound showed promising results in patients with resistant bacterial infections, highlighting its potential as an alternative antimicrobial treatment.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The reactivity and applications of 1-(Chloromethyl)-4-(methylsulfonyl)benzene are influenced by its substituents. Below is a detailed comparison with analogous compounds:

Table 1: Key Compounds and Their Properties

Reactivity Differences

- Electron-Withdrawing Groups (EWGs): The methylsulfonyl group (-SO2CH3) in this compound strongly withdraws electrons, making the chloromethyl group highly susceptible to nucleophilic attack. This contrasts with the nitro group (-NO2) in 1-(Chloromethyl)-4-nitrobenzene, which provides similar activation but may lead to side reactions (e.g., reduction of nitro groups in certain conditions) . Thioether (-SPh) and alkoxy (-OR) groups are weaker EWGs or electron donors, resulting in reduced chloromethyl reactivity. For example, 1-(Chloromethyl)-4-(phenylsulfanyl)benzene undergoes substitution reactions at slower rates .

Leaving Group Effects:

- Bromine in 4-Methylsulfonylbenzyl bromide (vs. chlorine in the parent compound) enhances leaving group ability, facilitating faster SN2 reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Chloromethyl)-4-(methylsulfonyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(methylsulfonyl)benzyl bromide with chloride ions under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Alternatively, chlorination of 4-(methylsulfonyl)benzyl alcohol using thionyl chloride (SOCl₂) or PCl₃ in anhydrous dichloromethane at 0–25°C may be employed. Reaction yields depend on stoichiometry (1.2–1.5 equivalents of chlorinating agent), solvent purity, and temperature control to minimize side reactions like sulfonyl group hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include a singlet for the methylsulfonyl group (δ ~3.0 ppm for ¹H; δ ~45 ppm for ¹³C) and a triplet for the chloromethyl group (δ ~4.5 ppm for ¹H; δ ~35 ppm for ¹³C).

- FT-IR : Peaks at ~1350–1300 cm⁻¹ (S=O symmetric/asymmetric stretching) and ~650 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ expected at m/z 204/206 (Cl isotopic pattern). Confirm fragmentation patterns using high-resolution MS (HRMS) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to the compound’s lachrymatory and irritant properties. Work in a fume hood to avoid inhalation. Store in airtight containers under inert gas (N₂/Ar) to prevent moisture-induced degradation. Quench waste with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the electron-withdrawing methylsulfonyl group affect the reactivity of the chloromethyl substituent in nucleophilic substitution reactions?

- Methodological Answer : The methylsulfonyl group activates the chloromethyl moiety by stabilizing the transition state through inductive effects, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., using pseudo-first-order conditions in acetonitrile) can quantify rate enhancements compared to non-sulfonylated analogs. Computational modeling (DFT) may reveal charge distribution and orbital interactions .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Competing Sulfonyl Hydrolysis : Use anhydrous solvents and avoid protic conditions (e.g., H₂O, alcohols).

- Oxidative Byproducts : Add radical inhibitors (e.g., BHT) when heating.

- Cross-Reactivity : Employ selective catalysts (e.g., phase-transfer catalysts for biphasic reactions) to target the chloromethyl group without affecting the sulfonyl moiety .

Q. How can computational chemistry predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps to predict coupling sites. For example, the chloromethyl group’s higher electrophilicity compared to the sulfonyl group makes it more reactive in Pd-catalyzed Suzuki-Miyaura couplings. Validate predictions with experimental HPLC-MS and 2D NMR (NOESY, HSQC) .

Key Research Challenges

- Synthetic Scalability : Optimizing catalytic systems (e.g., flow chemistry) to reduce reagent waste and improve atom economy.

- Stability Under Prolonged Storage : Investigate stabilizers (e.g., radical scavengers) to prevent degradation in long-term studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.